N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15147282
InChI: InChI=1S/C21H16FN5O5/c1-11-3-6-13(7-4-11)26-20(29)18-17(24-21(26)30)14(10-25(18)2)19(28)23-12-5-8-15(22)16(9-12)27(31)32/h3-10H,1-2H3,(H,23,28)(H,24,30)
SMILES:
Molecular Formula: C21H16FN5O5
Molecular Weight: 437.4 g/mol

N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

CAS No.:

Cat. No.: VC15147282

Molecular Formula: C21H16FN5O5

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide -

Specification

Molecular Formula C21H16FN5O5
Molecular Weight 437.4 g/mol
IUPAC Name N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Standard InChI InChI=1S/C21H16FN5O5/c1-11-3-6-13(7-4-11)26-20(29)18-17(24-21(26)30)14(10-25(18)2)19(28)23-12-5-8-15(22)16(9-12)27(31)32/h3-10H,1-2H3,(H,23,28)(H,24,30)
Standard InChI Key PAMRMKLOPVCQOX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])NC2=O

Introduction

N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolopyrimidine class. This compound is structurally similar to N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, which has been documented for its potential pharmacological applications, particularly in antiviral and other therapeutic contexts. The presence of fluoro and nitro groups in these compounds significantly influences their electronic properties and biological activity.

Synthesis and Chemical Reactions

The synthesis of such pyrrolopyrimidine compounds typically involves multi-step synthetic routes that incorporate various reagents and conditions. Common methods include palladium-catalyzed reactions to facilitate the formation of carbon-nitrogen bonds in complex organic molecules. The synthesis may require specific catalysts or solvents to optimize yield and purity.

Synthesis Steps:

  • Starting Materials: Typically involve aromatic amines and pyrimidine precursors.

  • Cyclization: Formation of the pyrrolopyrimidine ring through condensation reactions.

  • Substitution: Introduction of the fluoro and nitro groups onto the aromatic ring.

Biological Activity and Potential Applications

Compounds similar to N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide have shown potential in medicinal chemistry, particularly in antiviral applications by interfering with viral replication mechanisms or acting as enzyme inhibitors. The mechanism of action often involves interactions with biological targets such as enzymes or receptors involved in disease processes.

Potential Therapeutic Areas:

  • Antiviral Agents: Inhibiting viral replication or enzyme activity.

  • Other Therapeutic Applications: Depending on the specific biological targets, these compounds could have roles in cancer, inflammation, or other diseases.

Future Research Directions:

  • Synthesis Optimization: Improving yield and purity through optimized reaction conditions.

  • Biological Evaluation: Assessing antiviral and other therapeutic potentials through in vitro and in vivo studies.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity and specificity.

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